N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
VCID: VC8643477
Molecular Formula: C22H20ClN5O3S
Molecular Weight: 469.9 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -](/images/structure/VC8643477.png)
Description |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C22H20ClN5O3S and a molecular weight of approximately 469.9 g/mol . This compound is characterized by its intricate structure, which includes a triazole ring, a furan ring, and a pyridine ring, along with a chlorinated phenyl group. These structural features contribute to its unique chemical properties and potential biological activities. Biological Activity and Potential ApplicationsPreliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential anticancer properties. The unique combination of functional groups in N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may allow it to interact with specific biological targets, such as enzyme active sites, which could lead to therapeutic effects against various diseases.
Research Findings and Future DirectionsResearch on N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is ongoing, with a focus on understanding its interactions with biological targets. Preliminary docking studies suggest that it may effectively bind to specific enzyme active sites, which could inhibit their function and lead to therapeutic effects. Further studies are needed to fully explore its potential applications in medicine. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | ||||||||||||
Molecular Formula | C22H20ClN5O3S | ||||||||||||
Molecular Weight | 469.9 g/mol | ||||||||||||
IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | ||||||||||||
Standard InChI | InChI=1S/C22H20ClN5O3S/c1-14-10-18(19(30-2)11-17(14)23)25-20(29)13-32-22-27-26-21(15-5-7-24-8-6-15)28(22)12-16-4-3-9-31-16/h3-11H,12-13H2,1-2H3,(H,25,29) | ||||||||||||
Standard InChIKey | UQJLGSHIANIXJS-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 | ||||||||||||
Canonical SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 | ||||||||||||
PubChem Compound | 1248961 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume